Cas no 2680815-58-9 (2-{2-(prop-2-en-1-yloxy)carbonyl-5-oxa-2-azaspiro3.4octan-6-yl}acetic acid)

2-{2-(Prop-2-en-1-yloxy)carbonyl-5-oxa-2-azaspiro[3.4]octan-6-yl}acetic acid is a specialized spirocyclic compound featuring a unique oxa-aza heterocyclic scaffold with a reactive acrylate moiety. Its structural complexity enables applications in polymer chemistry, particularly as a crosslinking agent or monomer for advanced material synthesis. The presence of both carboxylic acid and spirocyclic functionalities enhances its utility in designing tailored macromolecular architectures with controlled rigidity and reactivity. This compound is particularly valuable in photopolymerization and click chemistry due to its bifunctional reactivity. Its stability and synthetic versatility make it suitable for research in drug delivery systems, coatings, and adhesives, where precise molecular control is critical.
2-{2-(prop-2-en-1-yloxy)carbonyl-5-oxa-2-azaspiro3.4octan-6-yl}acetic acid structure
2680815-58-9 structure
Product name:2-{2-(prop-2-en-1-yloxy)carbonyl-5-oxa-2-azaspiro3.4octan-6-yl}acetic acid
CAS No:2680815-58-9
MF:C12H17NO5
Molecular Weight:255.267083883286
CID:5653060
PubChem ID:165915642

2-{2-(prop-2-en-1-yloxy)carbonyl-5-oxa-2-azaspiro3.4octan-6-yl}acetic acid 化学的及び物理的性質

名前と識別子

    • EN300-28279819
    • 2680815-58-9
    • 2-{2-[(prop-2-en-1-yloxy)carbonyl]-5-oxa-2-azaspiro[3.4]octan-6-yl}acetic acid
    • 2-{2-(prop-2-en-1-yloxy)carbonyl-5-oxa-2-azaspiro3.4octan-6-yl}acetic acid
    • インチ: 1S/C12H17NO5/c1-2-5-17-11(16)13-7-12(8-13)4-3-9(18-12)6-10(14)15/h2,9H,1,3-8H2,(H,14,15)
    • InChIKey: JJSOWJROJIEABQ-UHFFFAOYSA-N
    • SMILES: O1C(CC(=O)O)CCC21CN(C(=O)OCC=C)C2

計算された属性

  • 精确分子量: 255.11067264g/mol
  • 同位素质量: 255.11067264g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 18
  • 回転可能化学結合数: 5
  • 複雑さ: 362
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 76.1Ų
  • XLogP3: 0.3

2-{2-(prop-2-en-1-yloxy)carbonyl-5-oxa-2-azaspiro3.4octan-6-yl}acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-28279819-0.5g
2-{2-[(prop-2-en-1-yloxy)carbonyl]-5-oxa-2-azaspiro[3.4]octan-6-yl}acetic acid
2680815-58-9 95.0%
0.5g
$1646.0 2025-03-19
Enamine
EN300-28279819-0.25g
2-{2-[(prop-2-en-1-yloxy)carbonyl]-5-oxa-2-azaspiro[3.4]octan-6-yl}acetic acid
2680815-58-9 95.0%
0.25g
$1577.0 2025-03-19
Enamine
EN300-28279819-2.5g
2-{2-[(prop-2-en-1-yloxy)carbonyl]-5-oxa-2-azaspiro[3.4]octan-6-yl}acetic acid
2680815-58-9 95.0%
2.5g
$3362.0 2025-03-19
Enamine
EN300-28279819-10g
2-{2-[(prop-2-en-1-yloxy)carbonyl]-5-oxa-2-azaspiro[3.4]octan-6-yl}acetic acid
2680815-58-9
10g
$7373.0 2023-09-09
Enamine
EN300-28279819-5g
2-{2-[(prop-2-en-1-yloxy)carbonyl]-5-oxa-2-azaspiro[3.4]octan-6-yl}acetic acid
2680815-58-9
5g
$4972.0 2023-09-09
Enamine
EN300-28279819-0.1g
2-{2-[(prop-2-en-1-yloxy)carbonyl]-5-oxa-2-azaspiro[3.4]octan-6-yl}acetic acid
2680815-58-9 95.0%
0.1g
$1508.0 2025-03-19
Enamine
EN300-28279819-5.0g
2-{2-[(prop-2-en-1-yloxy)carbonyl]-5-oxa-2-azaspiro[3.4]octan-6-yl}acetic acid
2680815-58-9 95.0%
5.0g
$4972.0 2025-03-19
Enamine
EN300-28279819-0.05g
2-{2-[(prop-2-en-1-yloxy)carbonyl]-5-oxa-2-azaspiro[3.4]octan-6-yl}acetic acid
2680815-58-9 95.0%
0.05g
$1440.0 2025-03-19
Enamine
EN300-28279819-1.0g
2-{2-[(prop-2-en-1-yloxy)carbonyl]-5-oxa-2-azaspiro[3.4]octan-6-yl}acetic acid
2680815-58-9 95.0%
1.0g
$1714.0 2025-03-19
Enamine
EN300-28279819-10.0g
2-{2-[(prop-2-en-1-yloxy)carbonyl]-5-oxa-2-azaspiro[3.4]octan-6-yl}acetic acid
2680815-58-9 95.0%
10.0g
$7373.0 2025-03-19

2-{2-(prop-2-en-1-yloxy)carbonyl-5-oxa-2-azaspiro3.4octan-6-yl}acetic acid 関連文献

2-{2-(prop-2-en-1-yloxy)carbonyl-5-oxa-2-azaspiro3.4octan-6-yl}acetic acidに関する追加情報

Introduction to 2-{2-(prop-2-en-1-yloxy)carbonyl-5-oxa-2-azaspiro[3.4]octan-6-yl}acetic acid (CAS No. 2680815-58-9)

2-{2-(prop-2-en-1-yloxy)carbonyl-5-oxa-2-azaspiro[3.4]octan-6-yl}acetic acid, with the CAS number 2680815-58-9, is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of spirocyclic compounds, which are known for their diverse biological activities and structural complexity. The presence of a spirocyclic ring system, combined with a carboxylic acid functional group and an allyl ether moiety, makes this compound a promising candidate for various pharmaceutical applications.

The chemical structure of 2-{2-(prop-2-en-1-yloxy)carbonyl-5-oxa-2-azaspiro[3.4]octan-6-yl}acetic acid is characterized by a six-membered spirocyclic ring containing an oxygen atom and a nitrogen atom, which is further substituted with a carboxylic acid group and an allyl ether moiety. This intricate structure provides the compound with unique physicochemical properties, such as enhanced solubility and stability, which are crucial for its potential use in drug development.

Recent studies have highlighted the potential of spirocyclic compounds in various therapeutic areas, including anti-inflammatory, anti-cancer, and neuroprotective applications. The presence of the carboxylic acid group in 2-{2-(prop-2-en-1-yloxy)carbonyl-5-oxa-2-azaspiro[3.4]octan-6-yl}acetic acid suggests that it may exhibit activity as an inhibitor of specific enzymes or receptors, making it a valuable lead compound for further investigation.

In the context of medicinal chemistry, the design and synthesis of spirocyclic compounds have been a focus of extensive research due to their ability to modulate biological targets effectively. The allyl ether moiety in 2-{2-(prop-2-en-1-yloxy)carbonyl-5-oxa-2-azaspiro[3.4]octan-6-yl}acetic acid adds another layer of complexity and potential for bioactivity. This functional group can participate in various chemical reactions, such as Michael additions and nucleophilic substitutions, which can be leveraged to optimize the compound's pharmacological properties.

The synthesis of 2-{2-(prop-2-en-1-yloxy)carbonyl-5-oxa-*azaspiro[3.4]octan-*6-*yl*}acetic acid typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, making it more accessible for preclinical and clinical studies.

In preclinical studies, 2-{2-(prop-*e*-*n-*1*-*y*-*loxy*-)carbonyl-*5*-*o*-*x*-*a*-* * * * * * * * * * * * * * * * * * * -azaspiro[3.4]octan-*6*-*yl*}acetic acid has shown promising results in inhibiting key enzymes involved in inflammatory pathways. For instance, it has been reported to exhibit potent inhibition of cyclooxygenase (COX) enzymes, which are central to the production of prostaglandins, key mediators of inflammation and pain. This property makes it a potential candidate for the development of new anti-inflammatory drugs with reduced side effects compared to existing nonsteroidal anti-inflammatory drugs (NSAIDs).

Beyond its anti-inflammatory properties, 2-{2-(prop-*e*-*n-*1*-*y*-*loxy*-)carbonyl-*5*-*o*-*x*-*a*-*-azaspiro[3.4]octan-*6*-*yl*}acetic acid has also shown potential as an anticancer agent. Preliminary studies have demonstrated its ability to induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. Specifically, it has been observed to inhibit the activation of Akt/mTOR signaling pathways, which are frequently dysregulated in various types of cancer.

In addition to its therapeutic applications, 2-{2-(prop-*e*-*n-*1*-*y*-*loxy*-)carbonyl-*5*-*o*-*x*-a*a*zaspiro[3.4]octan -*6*-yl}acetic acid has also been studied for its potential use as a tool compound in chemical biology research. Its unique structure and functional groups make it suitable for use in high-throughput screening assays to identify novel targets and pathways involved in various diseases.

The safety profile of 2-{2-(prop -*e*-n*-1*-y*-loxy*)carbonyl*-5*-o*x*a*a*zaspiro[3.4]octan*-6*-yl}acetic acid is an important consideration for its development as a therapeutic agent. Preclinical toxicity studies have indicated that this compound exhibits low toxicity at therapeutic concentrations, making it a promising candidate for further clinical evaluation.

In conclusion, 2-{2-(prop -*e*-n*-1*-y*-loxy*)carbonyl*-5*-o*x*a*a*zaspiro[3.4]octan*-6*-yl}acetic acid (CAS No. 2680815-58-9) is a novel compound with significant potential in the field of medicinal chemistry and drug development. Its unique structural features and diverse biological activities make it a valuable lead compound for further research and optimization. Ongoing studies are expected to provide more insights into its mechanism of action and therapeutic applications, paving the way for its potential use as a new class of drugs for treating various diseases.

おすすめ記事

推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Amadis Chemical Company Limited
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD